molecular formula C5H6N2O4S2 B13309433 N-methyl-2-nitrothiophene-3-sulfonamide

N-methyl-2-nitrothiophene-3-sulfonamide

Cat. No.: B13309433
M. Wt: 222.2 g/mol
InChI Key: JTBYFNZSHNXKIV-UHFFFAOYSA-N
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Description

N-methyl-2-nitrothiophene-3-sulfonamide is a synthetic heterocyclic compound of significant interest in life sciences research and chemical development. This molecule integrates a sulfonamide functional group, known for its diverse pharmacological activities, with a nitro-substituted thiophene ring, a structure prevalent in the development of novel bioactive agents . Its structure makes it a valuable intermediate for researchers exploring new chemical entities. Key Research Applications & Value: - Antibacterial Pro-Drug Research : Nitrothiophene derivatives have been identified as novel prodrugs requiring activation by specific bacterial nitroreductases, such as NfsA and NfsB in E. coli , leading to potent, bactericidal effects against Gram-negative pathogens, including multi-drug resistant clinical isolates . This mechanism offers a promising pathway for overcoming efflux pump-mediated resistance. - Agrochemical Development : The thiophene scaffold is a key motif in commercial fungicides (e.g., penthiopyrad, isofetamid) and the synthesis of novel fungicidal candidates . Researchers can utilize this compound to develop new active ingredients for crop protection. - Medicinal Chemistry & Chemical Synthesis : This compound serves as a versatile building block for constructing more complex molecules. The sulfonamide group is a cornerstone in drugs targeting various diseases, while the nitro-thiophene moiety allows for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies . Handling & Compliance: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O4S2

Molecular Weight

222.2 g/mol

IUPAC Name

N-methyl-2-nitrothiophene-3-sulfonamide

InChI

InChI=1S/C5H6N2O4S2/c1-6-13(10,11)4-2-3-12-5(4)7(8)9/h2-3,6H,1H3

InChI Key

JTBYFNZSHNXKIV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(SC=C1)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Organic Chemistry and Reactivity Profile of N Methyl 2 Nitrothiophene 3 Sulfonamide

Electronic Properties and Aromaticity of the Nitrothiophene Core

The nitro group (-NO₂) at the C2 position is a potent electron-withdrawing substituent, exerting its influence through both resonance (mesomeric) and inductive effects. It strongly deactivates the thiophene (B33073) ring towards electrophilic aromatic substitution, a common reaction pathway for unsubstituted thiophene. stackexchange.com Conversely, this strong deactivation for electrophilic attack translates into powerful activation for nucleophilic aromatic substitution (SₙAr). rsc.orglibretexts.org The nitro group stabilizes the negative charge that develops in the ring during the formation of the Meisenheimer complex, the key intermediate in SₙAr reactions. nih.govresearchgate.net This stabilization is most effective when the nitro group is positioned ortho or para to the reaction center, as this allows for direct delocalization of the negative charge onto the oxygen atoms of the nitro group. youtube.com In the case of N-methyl-2-nitrothiophene-3-sulfonamide, the 2-nitro group activates the ring for nucleophilic attack, particularly at positions that allow for this resonance stabilization. Kinetic studies on related 2-L-5-nitro-3-X-thiophenes have quantitatively demonstrated the activating role of the nitro group in SₙAr reactions with amines. rsc.org

The sulfonamide group (-SO₂NHCH₃) at the C3 position also functions as a strong electron-withdrawing group, primarily through a powerful inductive effect from the highly electronegative oxygen and sulfur atoms. Similar to the nitro group, the sulfonamide moiety deactivates the thiophene ring towards electrophilic attack. Its impact on nucleophilic aromatic substitution is also activating. Computational studies on the SₙAr mechanism of 2-methoxy-3-X-5-nitrothiophenes, where X included an SO₂CH₃ group (a close analogue to the sulfonamide sulfur center), showed that this group significantly lowers the Gibbs free energy barrier for the reaction, thereby increasing the reaction rate. nih.gov The combined electronic demand of both the 2-nitro and 3-sulfonamide groups renders the thiophene core of this compound exceptionally electron-deficient. This dual activation strongly favors nucleophilic substitution pathways over electrophilic ones.

Interactive Data Table: Calculated Gibbs Free Energy Barriers for SₙAr Reactions
Substituent (X) at C3 on 2-methoxy-5-nitrothiopheneGibbs Free Energy Barrier (ΔG‡) in kcal/mol
NO₂19.0
CN19.0
SO₂CH₃20.3
COCH₃21.3
H24.8
Data derived from computational studies on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, illustrating the activating effect of electron-withdrawing groups like sulfonyl derivatives. nih.gov

Reaction Mechanisms Involving the Nitro Group

The reactivity of this compound is dominated by the chemistry of the nitro-activated thiophene ring. The primary mechanistic pathways involve nucleophilic attack on the electron-poor ring and chemical reduction of the nitro group itself.

The most prominent reaction mechanism for nitro-activated thiophenes is the nucleophilic aromatic substitution (SₙAr) via an addition-elimination pathway. nih.gov This mechanism is a two-step process:

Addition Step : A nucleophile attacks an electron-deficient carbon atom of the thiophene ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. researchgate.net The presence of strongly electron-withdrawing groups, such as the nitro and sulfonamide groups in this compound, is crucial for stabilizing this intermediate. libretexts.org

Elimination Step : The aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was attacked.

Computational and kinetic studies on substituted nitrothiophenes reacting with amines have confirmed this stepwise pathway. rsc.orgnih.gov The formation of the zwitterionic intermediate is often the rate-limiting step, and its stability is directly influenced by the electron-withdrawing capacity of the substituents. nih.gov For this compound, a suitable leaving group on the ring (e.g., a halogen at C5) would be readily displaced by a wide range of nucleophiles under mild conditions.

The nitro group is readily susceptible to reduction, providing a versatile handle for further chemical modification. The reduction of aromatic nitro compounds can yield a variety of products depending on the reagents and reaction conditions used. wikipedia.org For this compound, the primary product of a complete reduction would be 2-amino-N-methylthiophene-3-sulfonamide.

Common methods for this transformation include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org This method is often highly chemoselective, reducing the nitro group without affecting other functional groups. sci-hub.st

Metal-Acid Systems : Reagents such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are classic and effective means for reducing aromatic nitro groups. wikipedia.org

Transfer Hydrogenation : Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can also achieve the reduction under milder conditions.

Partial reduction is also possible, leading to intermediate oxidation states such as nitroso or hydroxylamine (B1172632) derivatives. wikipedia.orgnih.gov For instance, controlled reduction with zinc dust in the presence of ammonium chloride can yield the corresponding hydroxylamine. wikipedia.org These transformations significantly alter the electronic properties of the substituent, converting a strongly electron-withdrawing group into a strongly electron-donating amino group, thereby completely changing the reactivity profile of the thiophene ring.

Reactivity of the Sulfonamide Functional Group

The sulfonamide functional group (-SO₂NHR) is a critical pharmacophore in medicinal chemistry and possesses its own distinct reactivity. mdpi.comnih.gov In this compound, the nitrogen atom of the sulfonamide is bonded to a hydrogen and a methyl group. The key reactive feature of this secondary sulfonamide is the N-H bond.

The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows the sulfonamide to be deprotonated by a suitable base to form a sulfonamidate anion. The acidity can be influenced by interactions with nearby aromatic rings. sdu.dk This anionic form can then act as a nucleophile in subsequent reactions.

Furthermore, the sulfonamide group can act as a directing group in modern synthetic reactions, such as transition-metal-catalyzed C-H functionalization. acs.org While the thiophene ring in this specific compound is highly deactivated, in other contexts, the sulfonamide can direct ortho-C-H activation, enabling the introduction of new functional groups. The sulfonamide moiety itself is generally stable, but it can be cleaved under certain reductive conditions, although this typically requires harsher reagents than those needed for nitro group reduction. Recent advances have also shown that primary sulfonamides can be converted to other functional groups, such as sulfones and sulfonic acids, via sulfinate intermediates, showcasing the synthetic versatility of this functional group. chemrxiv.org

Deprotonation and Anionic Intermediates of this compound

The this compound molecule possesses an acidic proton on the sulfonamide nitrogen. The acidity of this proton is significantly influenced by the electron-withdrawing nature of the adjacent sulfonyl group and the 2-nitrothiophene (B1581588) ring. Upon deprotonation, a resonance-stabilized anionic intermediate is formed.

The deprotonation of this compound would result in the formation of the corresponding N-anion. The stability of this anionic intermediate is crucial for its subsequent reactions. The negative charge on the nitrogen atom is delocalized through resonance onto the two oxygen atoms of the sulfonyl group. This delocalization is a key factor in stabilizing the conjugate base.

Computational studies on related sulfonamide anions provide insight into the geometry and charge distribution of these species. The geometry around the nitrogen atom in the anion is expected to be trigonal planar, facilitating effective resonance delocalization.

Below is a data table summarizing the expected properties of the deprotonation equilibrium:

PropertyExpected Characteristic for this compoundRationale
Acidity of N-H proton Moderately acidicElectron-withdrawing effects of the SO2 group and the 2-nitrothiophene ring.
Stability of N-anion Resonance-stabilizedDelocalization of the negative charge onto the sulfonyl oxygens.
Geometry of N-anion Trigonal planar at the nitrogen centerMaximizes resonance stabilization.

Amine-Sulfonamide Interconversions and Derivatization Reactions

The this compound can undergo various derivatization reactions, primarily centered around the sulfonamide functionality and the reactive nitrothiophene ring.

One common set of reactions involves the interconversion of the sulfonamide. While the direct conversion of a secondary sulfonamide like this compound to a different amine is not a straightforward process, derivatization at the sulfonamide nitrogen is possible. For instance, after deprotonation, the resulting anion can act as a nucleophile, reacting with electrophiles to generate more complex derivatives.

The 2-nitrothiophene ring is highly activated towards nucleophilic aromatic substitution (SNA r). The potent electron-withdrawing nitro group at the 2-position, along with the inherent electronic properties of the thiophene ring, makes the carbon atoms of the ring susceptible to attack by nucleophiles. Amines, in particular, have been shown to react with nitrothiophenes, leading to the displacement of a leaving group or, in some cases, ring-opening reactions. nih.govrsc.org For this compound, a nucleophilic attack could potentially occur at the carbon atoms of the thiophene ring, although the specific regioselectivity would depend on the reaction conditions and the nature of the nucleophile.

A representative derivatization reaction is the synthesis of related N-substituted thieno[3,2-d]pyrimidine (B1254671) derivatives, which often starts from a substituted aminothiophene carboxylate. researchgate.net This highlights the potential of the thiophene core in this compound to be a scaffold for the synthesis of more complex heterocyclic systems.

Kinetic and Thermodynamic Analyses of this compound Transformations

The rates and equilibria of reactions involving this compound are crucial for understanding its reactivity profile. This section explores the kinetic and thermodynamic parameters associated with its transformations.

Reaction Rate Studies and Determination of Activation Parameters

The reaction of 2-L-5-nitrothiophenes with various amines has been studied in different solvents, including ionic liquids. nih.gov These studies reveal that the reaction rates are faster in ionic liquids compared to conventional solvents like methanol (B129727) and benzene (B151609). The thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rates. These parameters provide valuable information about the transition state of the reaction. For the reaction of 2-bromo-3-nitrothiophene (B183354) with amines, the transition state is strongly affected by the reaction medium. nih.gov

The following table presents hypothetical activation parameters for a nucleophilic substitution reaction on the nitrothiophene ring of this compound, based on data for analogous systems.

Activation ParameterHypothetical ValueImplication
Enthalpy of Activation (ΔH‡) 40-60 kJ/molModerate energy barrier for the reaction.
Entropy of Activation (ΔS‡) -80 to -120 J/mol·KSuggests an ordered, associative transition state, typical for SNA r reactions.

Electrophilicity and Nucleophilicity Scales Related to this compound

The reactivity of this compound can be quantitatively assessed using electrophilicity and nucleophilicity scales, such as Mayr's scales. uni-muenchen.deuni-muenchen.de These scales allow for the prediction of reaction rates based on the electrophilicity parameter (E) of the electrophile and the nucleophilicity parameter (N) and the nucleophile-specific sensitivity parameter (sN) of the nucleophile.

The 2-nitrothiophene moiety in this compound renders the aromatic ring electrophilic. The presence of the strongly electron-withdrawing nitro group significantly enhances its electrophilicity, making it susceptible to attack by a wide range of nucleophiles. While a specific E parameter for this compound has not been determined, it is expected to be in the range of other activated nitroaromatic compounds.

Conversely, the deprotonated form of this compound, the N-anion, is a potent nucleophile. The nucleophilicity of this anion would be characterized by its N and sN parameters. The high charge density on the nitrogen and the potential for charge delocalization would contribute to its nucleophilic character. The Mayr database contains reactivity parameters for a vast number of nucleophiles and electrophiles, which can be used to estimate the reactivity of this compound and its derivatives. lmu.de

Computational Insights into Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate the reaction mechanisms, transition states, and electronic properties of molecules like this compound.

DFT calculations on related nitrothiophene systems have been used to study the mechanism of nucleophilic aromatic substitution. These studies have confirmed a stepwise pathway involving the formation of a Meisenheimer complex (anionic σ-complex) as an intermediate. nih.gov The calculations can elucidate the structures of reactants, intermediates, transition states, and products, as well as their relative energies, providing a detailed energy profile for the reaction.

For the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, computational studies have shown that the reaction proceeds via the initial addition of the amine to the C2 position of the thiophene ring, followed by a proton transfer and elimination of methanol. nih.gov Similar computational approaches could be applied to this compound to predict its reactivity with various nucleophiles.

Furthermore, DFT calculations can provide insights into the electronic structure of the molecule, such as the distribution of frontier molecular orbitals (HOMO and LUMO). The LUMO of this compound is expected to be localized on the nitrothiophene ring, indicating that this is the most likely site for nucleophilic attack. The HOMO, on the other hand, would be relevant for understanding its behavior in reactions with electrophiles. A computational study on methyl-3-aminothiophene-2-carboxylate highlighted the importance of intermolecular interactions and provided an analysis of the electrostatic potential and frontier molecular orbitals to predict reaction sites. mdpi.com

The table below summarizes the types of information that can be obtained from computational studies on this compound.

Computational MethodInformation ObtainedRelevance to Reactivity
DFT Geometry Optimization Bond lengths, bond angles, and dihedral angles of ground and transition states.Provides structural details of key species along the reaction pathway.
Frequency Calculations Vibrational frequencies to confirm stationary points as minima or transition states.Characterizes the nature of the potential energy surface.
Reaction Pathway Modeling Energy profiles for different reaction mechanisms (e.g., SNA r).Helps in identifying the most favorable reaction pathway.
Frontier Molecular Orbital (FMO) Analysis Energies and distributions of HOMO and LUMO.Predicts the sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis Charge distribution and orbital interactions.Provides a detailed picture of the electronic structure and bonding.

Advanced Spectroscopic and Computational Characterization of N Methyl 2 Nitrothiophene 3 Sulfonamide

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra of N-methyl-2-nitrothiophene-3-sulfonamide are predicted to exhibit characteristic signals corresponding to the protons and carbons of the 2-nitrothiophene (B1581588) ring and the N-methylsulfonamide substituent.

Proton (¹H) NMR: The thiophene (B33073) ring protons are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The strong electron-withdrawing effects of both the nitro group at the C2 position and the sulfonamide group at the C3 position will significantly deshield the ring protons, shifting them downfield. The proton on C4 is likely to be a doublet, coupled to the proton on C5. Similarly, the proton on C5 will appear as a doublet, coupled to the C4 proton. The N-H proton of the sulfonamide group is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but typically appears downfield. The N-methyl group will present as a singlet, or a doublet if coupled to the N-H proton, in the upfield region, likely around 2.5-3.0 ppm.

Carbon-13 (¹³C) NMR: The carbon atoms of the thiophene ring will be influenced by the attached electron-withdrawing groups. The carbon atom C2, bearing the nitro group, is expected to be significantly deshielded. Similarly, C3, attached to the sulfonamide group, will also be shifted downfield. The chemical shift of the N-methyl carbon is anticipated in the range of 25-35 ppm.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene H4 7.5 - 8.2 (d) 125 - 135
Thiophene H5 7.2 - 7.8 (d) 120 - 130
N-H 5.0 - 8.0 (br s) -
N-CH₃ 2.5 - 3.0 (s or d) 25 - 35
Thiophene C2 - 145 - 155
Thiophene C3 - 135 - 145

(Note: These are estimated values based on analogous structures. Actual experimental values may vary. d = doublet, br s = broad singlet, s = singlet)

To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the protons on C4 and C5 of the thiophene ring, showing a cross-peak between these two signals. It could also potentially show a correlation between the N-H proton and the N-methyl protons if there is observable coupling.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to the carbon atom it is directly attached to. This would allow for the definitive assignment of the C4 and C5 carbons based on the previously assigned chemical shifts of their attached protons. It would also show a correlation between the N-methyl protons and the N-methyl carbon.

The thiophene proton H4 showing correlations to carbons C2, C3, and C5.

The thiophene proton H5 showing correlations to carbons C3 and C4.

The N-methyl protons showing a correlation to the sulfonamide sulfur atom (if observed) and potentially to the C3 carbon of the thiophene ring.

The N-H proton showing a correlation to the N-methyl carbon and the C3 carbon.

Together, these 2D NMR experiments would provide a comprehensive and unambiguous confirmation of the structure of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

The FT-IR and Raman spectra of this compound will be dominated by the characteristic vibrational modes of its three key components.

Sulfonamide Group (-SO₂NHCH₃): This group gives rise to strong and characteristic absorptions. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two strong bands in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 900-940 cm⁻¹ range. The N-H stretching vibration will appear as a medium to strong band around 3200-3400 cm⁻¹.

Nitro Group (-NO₂): The nitro group also has very strong and characteristic IR absorptions. The asymmetric stretching vibration occurs in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found between 1300-1370 cm⁻¹. The C-N stretching vibration is expected around 830-890 cm⁻¹.

Thiophene Ring: The thiophene ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹. The C=C ring stretching vibrations typically result in bands in the 1400-1550 cm⁻¹ region. The C-S stretching vibrations are usually found in the 600-800 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretching 3200 - 3400 (m-s) 3200 - 3400 (w)
C-H (thiophene) Stretching > 3000 (m) > 3000 (s)
C-H (methyl) Stretching 2850 - 3000 (m) 2850 - 3000 (s)
NO₂ Asymmetric Stretch 1500 - 1570 (s) 1500 - 1570 (s)
C=C (thiophene) Ring Stretch 1400 - 1550 (m) 1400 - 1550 (s)
NO₂ Symmetric Stretch 1300 - 1370 (s) 1300 - 1370 (s)
SO₂ Asymmetric Stretch 1330 - 1370 (s) 1330 - 1370 (m)
SO₂ Symmetric Stretch 1140 - 1180 (s) 1140 - 1180 (m)
S-N Stretching 900 - 940 (m) 900 - 940 (w)
C-S (thiophene) Stretching 600 - 800 (w-m) 600 - 800 (m)

(Note: s = strong, m = medium, w = weak. These are expected ranges and relative intensities.)

The precise positions and shapes of the vibrational bands can provide insights into the molecule's conformation. For instance, the rotational orientation (conformation) around the C3-S bond and the S-N bond can influence the vibrational frequencies of the sulfonamide group. Computational studies, such as Density Functional Theory (DFT) calculations, would be highly valuable in this regard. By calculating the theoretical vibrational spectra for different possible conformers, a comparison with the experimental FT-IR and Raman spectra could help determine the most stable conformation of the molecule in the solid state or in solution.

Electronic Absorption (UV-Vis) Spectroscopy and Excited State Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems and chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-nitrothiophene chromophore. The thiophene ring itself has π → π* transitions, but the presence of the strongly electron-withdrawing nitro group will significantly alter the electronic structure.

The nitro group acts as a powerful auxochrome and will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. An intramolecular charge transfer (ICT) transition is anticipated, from the electron-rich thiophene ring (donor) to the electron-deficient nitro group (acceptor). This ICT band is likely to be broad and intense.

Based on the spectrum of 2-nitrothiophene, which shows absorption maxima around 300-320 nm, the addition of the sulfonamide group at the 3-position is expected to further modify the electronic properties. The sulfonamide group is also electron-withdrawing, which could lead to a more complex spectrum with potentially further shifted absorption bands. The N-methyl group is unlikely to have a significant direct effect on the main absorption bands.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), would be instrumental in predicting the electronic absorption spectrum. Such calculations can determine the energies of the electronic transitions, the corresponding oscillator strengths (which relate to the intensity of the absorption bands), and the nature of the molecular orbitals involved in these transitions (e.g., π → π* or n → π*). This would provide a detailed understanding of the excited state properties of this compound.

Mass Spectrometry: Ionization Pathways and Fragmentation Patterns

The study of aromatic sulfonamides using electrospray ionization mass spectrometry reveals characteristic fragmentation behaviors. nih.gov Upon collision-induced dissociation, a primary and frequently observed fragmentation pathway for arylsulfonamides is the elimination of sulfur dioxide (SO2), corresponding to a neutral loss of 64 Da. nih.gov This rearrangement pathway is influenced by substituents on the aromatic ring that affect the strength of the aryl-sulfur bond. nih.gov Specifically, electron-withdrawing groups, such as the nitro group present in this compound, are known to promote the extrusion of SO2. nih.gov

Another fundamental fragmentation pathway observed for sulfonamides under tandem mass spectrometric conditions is the cleavage of the S–N bond. researchgate.net This cleavage can result in the formation of resonance-stabilized nitrogen-containing radical cations or cationic fragments containing the SO2 moiety. researchgate.net For this compound, this would lead to fragments corresponding to the 2-nitrothiophene-3-sulfonyl cation and the N-methylaminyl radical, or their charged counterparts depending on the ionization mode. The specific fragmentation pattern and the relative abundance of resulting ions provide a structural fingerprint for the molecule.

X-ray Crystallography and Solid-State Structural Investigations

While specific crystallographic data for this compound is not available, analysis of closely related sulfonamide and thiophene structures allows for a detailed prediction of its solid-state characteristics.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

X-ray diffraction studies of similar sulfonamides provide expected values for key geometric parameters. nih.gov The S=O bond lengths in the sulfonamide group are typically found in the range of 1.428 Å to 1.441 Å. nih.gov The S—N and S—C bond distances are expected to be approximately 1.62 Å and 1.77 Å, respectively. nih.gov In related nitrothiophene structures, the C—S bond lengths within the thiophene ring are typically around 1.70 to 1.73 Å. nih.gov

Table 1: Expected Bond Lengths and Angles for this compound Based on Analogous Compounds

Parameter Expected Value Reference Compound(s)
S=O Bond Length 1.428 - 1.441 Å 4-methyl-N-propylbenzenesulfonamide nih.gov
S—N Bond Length 1.618 - 1.622 Å 4-methyl-N-propylbenzenesulfonamide nih.gov
S—C Bond Length ~1.766 Å 4-methyl-N-propylbenzenesulfonamide nih.gov
C—S (thiophene) 1.694 - 1.730 Å 5-nitrothiophene derivatives nih.gov
O—S—O Angle 118.3 - 119.5° 4-methyl-N-propylbenzenesulfonamide nih.gov
N—S—C Angle 106.9 - 108.3° 4-methyl-N-propylbenzenesulfonamide nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound is anticipated to be governed by a network of intermolecular interactions. A predominant interaction in sulfonamide crystals is hydrogen bonding involving the sulfonamide group. nih.gov Specifically, N—H···O hydrogen bonds, where the amine proton acts as a donor and a sulfonyl oxygen atom of an adjacent molecule acts as an acceptor, are expected to form chains or ribbons, creating a robust supramolecular network. nih.gov

Quantum Chemical Calculations (DFT and Ab Initio) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the structural and electronic properties of molecules. sci-hub.se

Optimized Molecular Geometries and Conformational Preferences

DFT calculations at a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set, can predict the most stable (lowest energy) conformation of the this compound molecule in the gas phase. sci-hub.senih.gov These calculations provide optimized bond lengths and angles that are generally in good agreement with experimental values obtained from X-ray crystallography. sci-hub.se The calculations can also explore the conformational landscape, for instance, by mapping the potential energy surface for rotation around the S-C(thiophene) and S-N bonds to identify the preferred spatial arrangement of the thiophene ring relative to the sulfonamide group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring and the sulfonamide moiety. The LUMO, conversely, is anticipated to be localized on the electron-deficient 2-nitrothiophene part of the molecule, owing to the strong electron-withdrawing nature of the nitro group. This distribution indicates that the molecule would be susceptible to nucleophilic attack at the thiophene ring. The HOMO-LUMO energy gap for related thiophene sulfonamide derivatives has been calculated to be in the range of 3.44–4.65 eV, suggesting good molecular stability. mdpi.com

Table 2: Representative FMO Energies from DFT Studies on Thiophene Sulfonamide Derivatives

Compound Type HOMO (eV) LUMO (eV) Energy Gap (ΔE)
Thiophene Sulfonamide Derivative 1 -6.83 -2.18 4.65
Thiophene Sulfonamide Derivative 2 -6.31 -2.87 3.44

Data is illustrative and sourced from a computational study on a series of thiophene sulfonamide derivatives to show a typical range of values. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a crucial descriptor in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity. chemrxiv.orgmdpi.com It is calculated from the molecule's total electron density and provides a map of the electrostatic potential on the electron density isosurface. chemrxiv.org This map helps in identifying regions that are rich or poor in electrons, which are indicative of sites for electrophilic and nucleophilic attack, respectively. mdpi.com

In the MEP map of this compound, distinct regions of varying electrostatic potential are anticipated.

Negative Regions: The most negative potential (typically colored red and yellow) is expected to be concentrated around the highly electronegative oxygen atoms of the nitro (NO₂) and sulfonamide (SO₂) groups. nih.govresearchgate.net These areas represent regions of high electron density and are the most probable sites for electrophilic attack. chemrxiv.orgresearchgate.net

Positive Regions: Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the hydrogen of the N-methyl group. These electron-deficient sites are susceptible to nucleophilic attack. chemrxiv.orgmdpi.com

The analysis of charge distribution, often determined using methods like Mulliken's atomic charges, quantifies the partial charge on each atom. nih.gov For this compound, this analysis would reveal significant negative charges on the oxygen and nitrogen atoms due to their high electronegativity, while the sulfur, carbon, and hydrogen atoms would carry partial positive charges. This charge separation is fundamental to understanding the molecule's dipole moment and its intermolecular interactions. mdpi.com

Table 1: Predicted Electrostatic Potential and Charge Distribution Features of this compound
Molecular RegionPredicted MEP FeaturePredicted ChargeReactivity Implication
Oxygen atoms (Nitro & Sulfonamide)Strongly Negative (Red/Yellow)Partial NegativeSite for Electrophilic Attack
N-H/N-Methyl GroupPositive (Blue)Partial PositiveSite for Nucleophilic Attack
Thiophene RingModerately Negative/NeutralVariableInfluences Aromatic Interactions

Prediction of Spectroscopic Data (NMR, IR, UV-Vis) and Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. nih.govsci-hub.se

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies for this compound can be calculated and compared with experimental FT-IR spectra. nih.gov Key vibrational modes would include:

Nitro Group: Asymmetric and symmetric stretching vibrations, typically found in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za

Sulfonamide Group: Asymmetric and symmetric S=O stretching vibrations.

N-H and C-H Bonds: Stretching and bending vibrations for the amine and methyl groups, as well as the C-H bonds of the thiophene ring. scielo.org.za Potential energy distribution (PED) analysis is often used to make precise assignments for each vibrational wavenumber. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.za For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl protons and the protons on the thiophene ring. The ¹³C NMR spectrum would similarly show signals corresponding to the methyl carbon, the carbons of the thiophene ring, and any other carbon atoms in the structure. Comparing these calculated shifts with experimental data is a standard method for structural verification. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, including absorption wavelengths (λmax) and oscillator strengths. scielo.org.za The presence of the nitro group and the thiophene ring, both acting as chromophores, would likely result in electronic transitions (e.g., π → π* and n → π*) observable in the UV-Vis spectrum. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding these electronic transitions. mdpi.comscielo.org.za

Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyParameterPredicted Value/RegionAssignment
IRWavenumber (cm⁻¹)~1550NO₂ Asymmetric Stretch
Wavenumber (cm⁻¹)~1350NO₂ Symmetric Stretch
Wavenumber (cm⁻¹)~1330 & ~1150SO₂ Asymmetric & Symmetric Stretch
¹H NMRChemical Shift (ppm)~2.5 - 3.0N-CH₃ Protons
Chemical Shift (ppm)~7.0 - 8.5Thiophene Ring Protons
¹³C NMRChemical Shift (ppm)~30 - 40N-CH₃ Carbon
Chemical Shift (ppm)~120 - 150Thiophene Ring Carbons
UV-Visλmax (nm)~300 - 400π → π* / n → π* Transitions

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled donor orbitals and empty acceptor orbitals. nih.govacadpubl.eu For this compound, NBO analysis would likely reveal significant stabilizing interactions. These could include the delocalization of lone pair electrons from the oxygen and nitrogen atoms (donor NBOs) into the antibonding orbitals (acceptor NBOs) of adjacent bonds, such as π(S=O) or π(C=C) in the thiophene ring. acadpubl.eu The energy associated with these interactions, denoted as E(2), quantifies the stabilization of the molecular system due to this intramolecular charge transfer. acadpubl.eu

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework used to analyze the topology of the electron density (ρ(r)) to characterize the nature of chemical bonds and intermolecular interactions. researchgate.net The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. researchgate.net Key descriptors at the BCP, such as the electron density itself (ρb) and its Laplacian (∇²ρb), help classify the type of interaction. researchgate.netresearchgate.net For this compound, QTAIM analysis could be used to:

Characterize the covalent bonds within the molecule (e.g., S=O, S-N, N-O), providing information on their strength and polarity.

Investigate weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may contribute to the molecule's conformational stability. researchgate.net

Table 3: Hypothetical NBO and QTAIM Analysis for this compound
AnalysisInteraction/BondKey Finding/DescriptorInterpretation
NBOLP(O) → σ(S-N)Stabilization Energy E(2)Indicates hyperconjugative stabilization
LP(N) → π(Thiophene Ring)Stabilization Energy E(2)Charge delocalization into the ring system
QTAIMS=O BondHigh ρb, Negative ∇²ρbCovalent bond with significant polar character
Intramolecular H-bondLow ρb, Positive ∇²ρbClosed-shell interaction (electrostatic)

Advanced Spectroscopic Techniques and Their Application to this compound

While standard spectroscopic methods provide fundamental structural information, advanced techniques offer deeper insights into the molecule's structure, composition, and dynamics. southampton.ac.uk

Raman Spectroscopy: As a complement to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of the molecule. nih.gov It is particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms, which may be weak or inactive in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further elucidate the molecular structure by showing how the molecule breaks apart.

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. nih.govsci-hub.se This experimental data is the ultimate benchmark for validating and refining the geometries predicted by computational models.

Hyperspectral Imaging: This technique combines spectroscopy and imaging to obtain spatial and spectral information simultaneously. mdpi.com It could be applied to study the distribution of this compound in a solid mixture or on a surface.

The integration of these advanced methods with computational analysis provides a comprehensive characterization of the structural and electronic properties of this compound. mdpi.com

Strategic Applications of N Methyl 2 Nitrothiophene 3 Sulfonamide in Organic Synthesis

N-methyl-2-nitrothiophene-3-sulfonamide as a Key Building Block for Complex Molecules

The strategic placement of functional groups on the thiophene (B33073) ring of this compound allows for its use in the construction of intricate molecular architectures. The electron-withdrawing nature of the nitro and sulfonamide groups influences the reactivity of the thiophene ring, enabling a range of synthetic manipulations.

While specific examples involving this compound are not extensively documented, its structural features suggest its potential utility in heterocyclic ring annulation and fusion reactions. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions with appropriately positioned functional groups to form fused heterocyclic systems. For instance, the resulting amino-sulfonamide could undergo condensation with dicarbonyl compounds or their equivalents to construct fused pyrazine or diazepine rings.

Furthermore, the thiophene ring itself can be a diene or dienophile in cycloaddition reactions, although the electron-withdrawing substituents would generally disfavor its participation as a diene. However, conversion of the nitro group to other functionalities could modulate the electronic properties of the thiophene ring and facilitate its involvement in such transformations.

Table 1: Potential Heterocyclic Ring Systems from this compound Derivatives

Starting Derivative Reagent Resulting Heterocyclic System
2-Amino-N-methylthiophene-3-sulfonamide 1,2-Dicarbonyl compound Thieno[2,3-b]pyrazine
2-Amino-N-methylthiophene-3-sulfonamide α,β-Unsaturated ketone Tetrahydrothieno[2,3-b]pyridine

Thiophene-based scaffolds are prevalent in a wide array of biologically active molecules and functional materials. espublisher.comespublisher.commdpi.combohrium.comresearchgate.net this compound serves as a valuable starting material for accessing a variety of substituted thiophene derivatives. The functional groups on the ring can be manipulated to introduce new substituents and build molecular complexity.

For example, the nitro group can be a handle for nucleophilic aromatic substitution, particularly if there is a suitable leaving group at an adjacent position. More commonly, the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. These transformations open up avenues to a broad spectrum of thiophene-containing compounds with diverse properties and potential applications.

The sulfonamide nitrogen in this compound provides another site for derivatization. While the methyl group is already present, it is conceivable that under certain conditions, this nitrogen could be further functionalized. More synthetically relevant is the dealkylation of the sulfonamide, if achievable, to provide the free sulfonamide (NH2), which could then be reacted with a variety of electrophiles.

However, a more direct approach to diversification at this position would involve the synthesis of analogues of this compound with different substituents on the nitrogen atom from the outset. For instance, reacting 2-nitrothiophene-3-sulfonyl chloride with a range of primary and secondary amines would yield a library of N-substituted sulfonamides.

Derivatization Chemistry of this compound

The derivatization of this compound can be approached by targeting either the thiophene ring or the sulfonamide moiety. These modifications can lead to the generation of new compounds with altered physical, chemical, and biological properties.

The thiophene ring of this compound is adorned with functional groups that are amenable to a variety of interconversions. ub.edufiveable.meyoutube.comimperial.ac.uk The nitro group is a particularly versatile functional handle. Its reduction to an amino group is a key transformation that significantly alters the electronic properties of the thiophene ring and provides a nucleophilic center for further reactions.

Table 2: Plausible Functional Group Interconversions on the Thiophene Ring

Reaction Type Reagent/Conditions Product Functional Group
Reduction of Nitro Group SnCl2, HCl or H2, Pd/C Amino (-NH2)
Diazotization of Amino Group NaNO2, HCl Diazonium Salt (-N2+)
Sandmeyer Reaction of Diazonium Salt CuX (X = Cl, Br, CN) Halo (-Cl, -Br), Cyano (-CN)
Suzuki Coupling (from bromo derivative) Arylboronic acid, Pd catalyst Aryl

It is important to note that the positions of these functional group interconversions will be directed by the existing substituents on the thiophene ring.

The sulfonamide nitrogen offers opportunities for modification, which can be crucial for tuning the properties of the molecule. While the N-methyl group is relatively stable, synthetic strategies can be employed to introduce a wide variety of substituents at this position. A common method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov Therefore, by starting with 2-nitrothiophene-3-sulfonyl chloride, a diverse library of analogues of this compound can be generated.

Furthermore, for a synthesized N-alkyl sulfonamide, such as the title compound, N-alkylation can be achieved under basic conditions with an appropriate alkylating agent, although this may be challenging depending on the steric and electronic environment of the sulfonamide nitrogen.

Table 3: Examples of N-Substituted 2-Nitrothiophene-3-sulfonamides from 2-Nitrothiophene-3-sulfonyl chloride

Amine Product
Methylamine (B109427) This compound
Ethylamine N-ethyl-2-nitrothiophene-3-sulfonamide
Aniline N-phenyl-2-nitrothiophene-3-sulfonamide

Exploitation of the Nitro Group for Further Transformations (e.g., Reduction to Amine)

The presence of a nitro group on the thiophene ring of this compound offers a valuable synthetic handle for a variety of chemical transformations, most notably its reduction to a primary amine. The conversion of an aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis, providing access to a rich array of functionalities and molecular scaffolds. The resulting 2-amino-N-methylthiophene-3-sulfonamide is a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials. guidechem.com

The electron-withdrawing nature of the nitro group in 2-nitrothiophene (B1581588) derivatives activates the thiophene ring for various reactions. The reduction of the nitro group transforms this electronic character, yielding an electron-donating amino group that can direct further electrophilic substitution on the thiophene ring and participate in a wide range of coupling and condensation reactions.

A variety of established methods for the reduction of aromatic nitro compounds can be applied to this compound. The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired selectivity.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/MethodTypical ConditionsComments
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni)H₂ gas, catalyst, solvent (e.g., ethanol, ethyl acetate)Generally high yielding and clean, but may not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/CH₃COOH)Metal powder in acidic mediumA classic and robust method, often used in industrial settings. Can sometimes lead to the formation of byproducts.
Transfer Hydrogenation (e.g., Ammonium (B1175870) formate (B1220265), Hydrazine)Catalyst (e.g., Pd/C), hydrogen donor, solventA milder alternative to catalytic hydrogenation with H₂ gas.
Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic mediumA useful reagent for the selective reduction of nitro groups in the presence of other sensitive functionalities.

The successful reduction of this compound would yield N-methyl-2-aminothiophene-3-sulfonamide, a key building block for further synthetic explorations.

Role in Methodological Development in Organic Synthesis

The unique structural and electronic features of this compound and its derivatives suggest their potential as platforms for the development of new synthetic methodologies.

Exploration as a Ligand or Organocatalyst Precursor

Following the reduction of the nitro group to an amine, the resulting N-methyl-2-aminothiophene-3-sulfonamide possesses two key heteroatom-containing functional groups—the primary amine and the sulfonamide. This arrangement of a primary amine and a sulfonamide on an aromatic scaffold presents an opportunity for the development of novel bidentate ligands for transition metal catalysis.

The amino group and the sulfonamide nitrogen or one of its oxygen atoms could coordinate to a metal center, forming a stable chelate ring. Such ligands are crucial in controlling the reactivity and selectivity of metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions.

Table 2: Potential Applications of Metal Complexes of N-methyl-2-aminothiophene-3-sulfonamide

Metal CenterPotential Catalytic ApplicationRationale
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)Thiophene-based ligands are known to be effective in stabilizing Pd catalysts.
Rhodium (Rh) / Ruthenium (Ru)Asymmetric hydrogenationChiral derivatives of the ligand could induce enantioselectivity in the reduction of prochiral substrates.
Copper (Cu)Ullmann-type couplings, C-H activationThe nitrogen and sulfur donors can stabilize various oxidation states of copper.

Furthermore, chiral derivatives of N-methyl-2-aminothiophene-3-sulfonamide could be explored as organocatalysts. The combination of a basic amino group and an acidic sulfonamide proton, in a chiral environment, could facilitate a range of asymmetric transformations, such as aldol reactions, Michael additions, and Mannich reactions.

Development of Novel Reaction Conditions or Reagents based on its Structure

The reactivity of the thiophene ring in this compound is significantly influenced by the strong electron-withdrawing effects of both the nitro and sulfonamide groups. This electronic profile could be harnessed in the development of novel synthetic methodologies. For instance, the activated thiophene ring may be susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of a suitable leaving group on the ring.

Moreover, the sulfonamide moiety itself has versatile synthetic applications. jsynthchem.com The N-H proton of the sulfonamide can be deprotonated to generate a nucleophilic nitrogen atom, which can participate in various alkylation and arylation reactions. acs.org The development of novel protocols for the functionalization of this sulfonamide in the context of the nitrothiophene scaffold could lead to new classes of compounds with interesting biological or material properties.

Integration into Supramolecular Chemistry and Materials Science (Purely Chemical Assembly)

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions to create well-defined, functional architectures. Thiophene-containing molecules are of significant interest in this area due to their rigid, planar structure and the potential for π-π stacking interactions.

This compound and its amino derivative possess several functional groups capable of participating in a variety of non-covalent interactions, making them promising candidates for the construction of supramolecular assemblies.

Table 3: Potential Non-Covalent Interactions and Supramolecular Architectures

Interacting GroupsType of InteractionPotential Supramolecular Structure
Thiophene ringsπ-π stackingOne-dimensional stacks or two-dimensional sheets
Sulfonamide N-H and O atoms, Amino N-HHydrogen bondingHydrogen-bonded networks, tapes, or rosettes
Nitro group oxygen atomsDipole-dipole interactions, weak hydrogen bondingDirectional packing in the solid state
Thiophene sulfur and aromatic ringsS-π interactionsStabilization of specific molecular conformations
Sulfonamide and aromatic ringsNH-π interactionsFurther stabilization of stacked structures vu.nl

The interplay of these interactions could lead to the self-assembly of this compound or its derivatives into ordered structures such as nanofibers, liquid crystals, or organogels. The electronic properties of the thiophene ring suggest that such materials could have interesting optical or electronic properties, with potential applications in organic electronics.

Conclusions and Future Directions in N Methyl 2 Nitrothiophene 3 Sulfonamide Research

Synthesis and Characterization Advancements

Currently, a definitive, optimized synthesis for N-methyl-2-nitrothiophene-3-sulfonamide has not been detailed in peer-reviewed literature. However, established synthetic methodologies for similar thiophene (B33073) sulfonamides provide a strong foundation for its potential preparation. A plausible synthetic route could commence with 2-nitrothiophene (B1581588), a readily available starting material. The critical step would involve the regioselective introduction of a sulfonyl chloride group at the 3-position of the thiophene ring. This could potentially be achieved through chlorosulfonation of 2-nitrothiophene. However, the directing effects of the nitro group would need to be carefully considered to achieve the desired 3-substitution pattern, as 2-nitrothiophene can be susceptible to nucleophilic attack.

An alternative and potentially more controlled approach would involve a multi-step synthesis starting from a 3-substituted thiophene. For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been reported through the reaction of 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.gov A similar strategy could be envisioned for the target molecule, perhaps starting from a protected 3-aminothiophene derivative.

Future advancements in the synthesis of this compound will likely focus on the development of highly regioselective and efficient methods. This may involve the use of advanced catalytic systems to control the position of sulfonation on the 2-nitrothiophene ring. Furthermore, flow chemistry techniques could offer a safer and more scalable approach to handle potentially reactive intermediates.

Once synthesized, the comprehensive characterization of this compound would be paramount. This would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Table 1: Anticipated Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the thiophene ring protons and the N-methyl protons. The chemical shifts and coupling constants would provide information on the substitution pattern.
¹³C NMR Resonances for the four carbons of the thiophene ring and the N-methyl carbon.
FT-IR Characteristic absorption bands for the nitro group (NO₂), the sulfonamide group (S=O and N-H stretching), and the thiophene ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, which would confirm its elemental composition.

Further characterization through single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure.

Deeper Understanding of Reactivity and Mechanistic Pathways

The reactivity of this compound is expected to be dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group at the 2-position significantly activates the thiophene ring towards nucleophilic aromatic substitution (SNAr) reactions. This suggests that the compound could readily react with various nucleophiles, potentially leading to the displacement of the nitro group or substitution at other positions on the ring.

The sulfonamide moiety also presents opportunities for chemical modification. The nitrogen atom of the sulfonamide can be further alkylated or acylated. The acidity of the sulfonamide proton would also influence its reactivity and intermolecular interactions.

Future research should focus on systematically investigating the reactivity of this compound with a diverse range of nucleophiles and electrophiles. Mechanistic studies, employing techniques such as kinetic analysis and computational modeling, will be crucial to unravel the pathways of these reactions. For instance, understanding the regioselectivity of nucleophilic attack will be essential for its application as a synthetic building block. The reaction of 2-nitrothiophene with secondary aliphatic amines has been shown to result in ring-opening products, a pathway that should be investigated for this compound. rsc.org

Unexplored Synthetic Transformations and Derivatizations

The unique structural features of this compound open the door to a wide array of unexplored synthetic transformations and derivatizations. These transformations could lead to the generation of novel molecular scaffolds with potentially interesting biological or material properties.

One promising area of exploration is the reduction of the nitro group. The resulting 2-amino-N-methylthiophene-3-sulfonamide would be a versatile intermediate for the synthesis of a variety of heterocyclic systems through condensation and cyclization reactions. This amino derivative could also serve as a precursor for the synthesis of fused thiophene systems, such as thienopyrimidines or thienopyridines, which are known to possess diverse pharmacological activities.

The sulfonamide group can also be a handle for further derivatization. For example, it could be used in transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of a series of 5-bromo-N-alkylthiophene-2-sulfonamides and their subsequent use in Suzuki-Miyaura cross-coupling reactions has been demonstrated, suggesting a similar approach could be applied to derivatives of the target compound. nih.gov

Table 2: Potential Derivatizations of this compound

Reaction Type Potential Reagents Expected Product Type
Nitro Group Reduction SnCl₂, H₂/Pd-C2-Amino-N-methylthiophene-3-sulfonamide
Nucleophilic Aromatic Substitution Amines, alkoxides, thiolatesSubstituted thiophene derivatives
Sulfonamide N-Alkylation/Arylation Alkyl halides, aryl halides (with catalyst)N,N-disubstituted sulfonamides
Cross-Coupling Reactions (of a halogenated derivative) Boronic acids, organostannanesAryl- or heteroaryl-substituted thiophenes

Interdisciplinary Opportunities in Chemical Sciences for this compound Research

The exploration of this compound is not confined to the realm of synthetic organic chemistry. Its unique combination of functional groups suggests potential applications across various interdisciplinary fields of chemical science.

In medicinal chemistry , thiophene and sulfonamide moieties are well-established pharmacophores found in numerous approved drugs. nih.govresearchgate.net Nitrothiophenes have also been investigated for their therapeutic potential, including their activity against Mycobacterium tuberculosis. nih.govnih.gov Therefore, this compound and its derivatives represent a promising scaffold for the design and synthesis of novel therapeutic agents. Future research could involve screening this compound and its analogues for a range of biological activities, including antibacterial, antifungal, and anticancer properties.

In materials science , thiophene-based compounds are integral to the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). The electronic properties of the thiophene ring in this compound, modulated by the electron-withdrawing nitro and sulfonamide groups, could be of interest for the design of new organic materials with tailored optoelectronic properties.

In agrochemical research , nitro-containing heterocyclic compounds have been utilized as pesticides and herbicides. The biological activity of this compound could be explored in the context of developing new crop protection agents.

Q & A

Q. What synthetic routes are commonly employed for N-methyl-2-nitrothiophene-3-sulfonamide?

The synthesis typically involves sulfonation and nitration of a thiophene precursor. A representative method includes refluxing N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride, followed by slow crystallization in ethanol to obtain high-purity crystals . Reaction optimization (e.g., solvent choice, temperature, and duration) is critical for yield improvement.

Q. Which spectroscopic techniques are essential for structural confirmation of sulfonamide derivatives?

Nuclear magnetic resonance (NMR) for proton/carbon environments, infrared (IR) spectroscopy for functional groups (e.g., sulfonyl, nitro), and X-ray crystallography for resolving bond angles and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) are standard. For example, torsion angles and hydrogen-bonding networks in related sulfonamides were confirmed via X-ray diffraction .

Q. How can purity and stability of this compound be ensured during storage?

Use high-purity solvents (e.g., ethanol) for recrystallization, as demonstrated in sulfonamide synthesis . Store under inert conditions (argon/vacuum) at low temperatures (-20°C) to prevent nitro group degradation. Monitor stability via periodic HPLC or GC-MS analysis .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density-functional theory (DFT) calculations, such as those used for correlation-energy modeling in aromatic systems , can simulate electronic structure, charge distribution, and frontier molecular orbitals. This aids in predicting reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions.

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?

Systematic optimization of reaction parameters (e.g., solvent polarity, stoichiometry, and temperature) is key. For example, extending reflux time or switching from aqueous to ethanolic crystallization improved yields in N-(4-chloro-2-nitrophenyl)methane sulfonamide synthesis . Contradictions may arise from trace moisture or impurities in starting materials, necessitating strict anhydrous conditions.

Q. How are intermolecular interactions in sulfonamide crystal structures analyzed?

X-ray crystallography identifies hydrogen bonds (e.g., C–H⋯O interactions) and van der Waals forces. In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, centrosymmetric head-to-tail interactions and chain formation along specific crystallographic directions were resolved . Pair distribution function (PDF) analysis can supplement this for amorphous phases.

Q. What experimental designs study sulfonamide reactivity in heterocyclic synthesis?

Use This compound as a precursor for thiadiazoles or piperazinediones by reacting with amines or carboxylic acids. Track substituent effects (e.g., nitro vs. methyl groups) on reaction kinetics via time-resolved NMR or mass spectrometry .

Methodological Considerations

Q. How to troubleshoot failed crystallization of sulfonamide derivatives?

Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) or employ slow evaporation techniques. Seed crystals or gradient cooling (e.g., 4°C to -20°C) can induce nucleation. For stubborn cases, use anti-solvent diffusion (e.g., pentane layered over a DMSO solution) .

Q. What analytical workflows validate sulfonamide derivatives in complex matrices?

Combine LC-MS/MS for quantification with high-resolution mass spectrometry (HRMS) for exact mass confirmation. For environmental or biological samples, solid-phase extraction (SPE) and monolithic column chromatography (e.g., C18 phases) enhance sensitivity .

Q. How to design a kinetic study for sulfonamide decomposition under varying pH?

Use buffer solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy at λ_max for nitro or sulfonyl groups. Arrhenius plots (ln k vs. 1/T) derived from temperature-controlled experiments (25–80°C) can elucidate activation energies and degradation pathways .

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